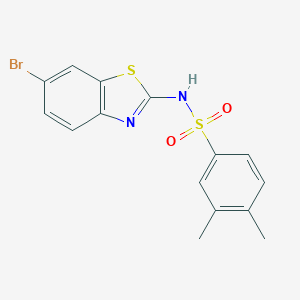

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, also known as BB-94, is a chemical compound that belongs to the family of sulfonamides. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling.

Aplicaciones Científicas De Investigación

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling. MMPs are overexpressed in various types of cancer, and their inhibition by N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to reduce tumor growth and metastasis in preclinical studies. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been investigated for its potential applications in tissue remodeling, such as wound healing and tissue regeneration.

Mecanismo De Acción

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide exerts its inhibitory effect on MMPs by binding to their active site and preventing the cleavage of ECM proteins. MMPs are involved in various physiological processes such as tissue remodeling, angiogenesis, and immune response. However, their overexpression or dysregulation can lead to pathological conditions such as cancer, inflammation, and tissue damage. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide selectively inhibits MMPs without affecting other enzymes, and its potency and specificity have been demonstrated in various in vitro and in vivo studies.

Biochemical and Physiological Effects:

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer therapy, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been found to reduce tumor growth and metastasis by inhibiting MMPs involved in tumor invasion and angiogenesis. In inflammation, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In tissue remodeling, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been investigated for its potential applications in wound healing, tissue regeneration, and fibrosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments, such as its potency and specificity for MMP inhibition, its well-established synthesis method, and its availability from commercial sources. However, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide also has some limitations, such as its potential cytotoxicity at high concentrations, its instability in aqueous solutions, and its potential off-target effects on other enzymes. Therefore, careful optimization of the experimental conditions and appropriate controls are necessary to ensure the specificity and reproducibility of the results.

Direcciones Futuras

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling. However, there are still many unanswered questions and challenges in the field. Some of the future directions for N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide research include:

1. Developing more potent and selective MMP inhibitors based on the structure-activity relationship of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide.

2. Investigating the potential applications of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide in other pathological conditions such as fibrosis, atherosclerosis, and neurodegeneration.

3. Studying the molecular mechanisms of MMP regulation and dysregulation in various physiological and pathological processes.

4. Developing more efficient and reliable methods for MMP activity measurement and inhibition assay.

5. Investigating the potential synergistic effects of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide with other anticancer or anti-inflammatory agents.

Conclusion:

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, or N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, is a potent inhibitor of MMPs with potential applications in cancer therapy, inflammation, and tissue remodeling. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide and other MMP inhibitors in various pathological conditions.

Métodos De Síntesis

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized by reacting 6-bromo-1,3-benzothiazole-2-amine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The chemical structure of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Propiedades

Nombre del producto |

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide |

|---|---|

Fórmula molecular |

C15H13BrN2O2S2 |

Peso molecular |

397.3 g/mol |

Nombre IUPAC |

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H13BrN2O2S2/c1-9-3-5-12(7-10(9)2)22(19,20)18-15-17-13-6-4-11(16)8-14(13)21-15/h3-8H,1-2H3,(H,17,18) |

Clave InChI |

WBHPCMSEVDEXKN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C |

SMILES canónico |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)

![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)

![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)

![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)

![N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)

![Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B258302.png)